P2X3 Receptor Antagonist Potency: A Quantitative Advantage Over Other Phenoxyethylamines
2-(3-Methoxyphenoxy)ethanamine demonstrates potent antagonist activity at the recombinant rat P2X3 receptor with an EC50 of 80 nM [1]. In contrast, the unsubstituted parent compound, 2-phenoxyethanamine, shows no reported activity at this target under similar conditions. This potency is comparable to, though slightly lower than, the well-characterized P2X3 antagonist A-317491, which exhibits Ki values of 22 nM and 9 nM for human P2X3 and P2X2/3 receptors, respectively .
| Evidence Dimension | Antagonist activity at P2X3 receptor |
|---|---|
| Target Compound Data | EC50 = 80 nM |
| Comparator Or Baseline | A-317491: Ki = 22 nM (human P2X3); 2-phenoxyethanamine: No activity reported |
| Quantified Difference | 2-(3-Methoxyphenoxy)ethanamine is approximately 3.6-fold less potent than A-317491 at the P2X3 receptor. |
| Conditions | Recombinant rat P2X3 receptor expressed in Xenopus oocytes, tested at 10 µM [1]. |
Why This Matters
This data identifies 2-(3-Methoxyphenoxy)ethanamine as a useful starting point or tool compound for P2X3 receptor research, offering a distinct potency profile compared to existing standard antagonists.
- [1] BindingDB. (2012). Affinity Data for 2-(3-Methoxyphenoxy)ethanamine at P2X purinoceptor 3. Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
